6-bromo-5-fluoropyridin-2(1H)-one
Overview
Description
6-bromo-5-fluoropyridin-2(1H)-one is a heterocyclic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 6 and 5 are replaced by bromine and fluorine, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-fluoropyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-bromo-5-fluoropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized or reduced derivatives of this compound .
Scientific Research Applications
6-bromo-5-fluoropyridin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. The bromine and fluorine atoms contribute to its electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
5-Bromo-2-fluoropyridine: Similar structure but lacks the hydroxyl group at position 2.
2-Bromo-5-fluoropyridine: Similar structure but with different positions of bromine and fluorine atoms.
5-Fluoropyridin-3-ol: Similar structure but lacks the bromine atom.
Uniqueness: 6-bromo-5-fluoropyridin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIPXWXHNYJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300209 | |
Record name | 6-Bromo-5-fluoro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-21-2 | |
Record name | 6-Bromo-5-fluoro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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